6-Methyl-2-azaspiro[4.4]nonan-3-one
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry
Spirocycles are a class of organic compounds characterized by two rings connected by a single common atom. bldpharm.comtandfonline.com This unique structural feature imparts a distinct three-dimensional geometry, a stark contrast to the often-planar structures of many aromatic and heteroaromatic systems. tandfonline.comrsc.org The inherent rigidity and conformational constraint of spirocyclic scaffolds are highly advantageous in medicinal chemistry. rsc.orgresearchgate.net By locking a molecule into a specific spatial orientation, researchers can more effectively probe the binding sites of biological targets, such as proteins and enzymes, potentially leading to enhanced potency and selectivity of drug candidates. rsc.orgnih.gov
Overview of the Azaspiro[4.4]nonan-3-one Core as a Versatile Chemical Intermediate
Within the diverse family of spirocycles, azaspirocycles, which incorporate a nitrogen atom within the spirocyclic framework, represent a particularly important subclass. rsc.org The azaspiro[4.4]nonan-3-one core, specifically, is a bicyclic system consisting of a five-membered pyrrolidine (B122466) ring and a five-membered cyclopentane (B165970) ring, sharing a common carbon atom. The presence of a nitrogen atom and a ketone functional group within this scaffold provides multiple points for chemical modification, making it a highly versatile intermediate in organic synthesis.
The reactivity of the nitrogen atom allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties. Similarly, the ketone group can be subjected to a variety of chemical transformations, further expanding the synthetic possibilities. This versatility allows chemists to generate libraries of diverse compounds based on the azaspiro[4.4]nonan-3-one core, which can then be screened for various biological activities.
Positioning of 6-Methyl-2-azaspiro[4.4]nonan-3-one within the Azaspirocyclic Compound Landscape
This compound is a specific derivative of the azaspiro[4.4]nonan-3-one scaffold, distinguished by the presence of a methyl group at the 6-position of the cyclopentane ring. This seemingly simple modification can have profound implications for the molecule's stereochemistry and biological activity. The introduction of a methyl group creates a chiral center, leading to the existence of different stereoisomers. The specific spatial arrangement of this methyl group can significantly influence how the molecule interacts with chiral biological targets.
Interactive Data Table: Properties of Related Azaspiro Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Azaspiro[4.5]decan-3-one | 64744-50-9 | C9H15NO | 153.22 |
| 1-Oxa-3-azaspiro[4.4]nonan-2-one | 19684-59-4 | C7H11NO2 | 141.17 |
| 5-Azaspiro[4.4]nonan-5-ium bromide | 16450-38-7 | C8H16BrN | 206.12 |
| 5-Azaspiro[4.4]nonan-5-ium iodide | 45650-35-9 | C8H16IN | 253.12 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methyl-2-azaspiro[4.4]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7-3-2-4-9(7)5-8(11)10-6-9/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLDTLPZABHGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC12CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Elucidation of 6 Methyl 2 Azaspiro 4.4 Nonan 3 One and Its Analogs
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide the fundamental framework for elucidating the molecular structure of 6-Methyl-2-azaspiro[4.4]nonan-3-one. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the carbon adjacent to the lactam nitrogen (C1) would likely appear at a different chemical shift compared to the protons of the cyclopentane (B165970) ring. The methyl group at the C6 position would present as a doublet, with its coupling to the adjacent proton providing information about its stereochemical orientation. The N-H proton of the lactam would typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov A key signal would be the carbonyl carbon (C3) of the lactam, which is expected to resonate in the downfield region (typically δ 170-180 ppm). The spiro carbon (C5) would also have a characteristic chemical shift. The methyl group (at C6) would appear in the aliphatic region of the spectrum. The number of signals in the ¹³C NMR spectrum confirms the molecular symmetry.
2D-NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the cyclopentane and pyrrolidinone rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for identifying the connectivity between atoms separated by two or three bonds. For this compound, HMBC would be instrumental in confirming the spirocyclic core by showing correlations between protons on one ring and carbons on the other, as well as confirming the position of the methyl group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | ~3.2 - 3.5 | ~40 - 45 |
| C3 | - | ~175 - 180 |
| C4 | ~2.2 - 2.5 | ~35 - 40 |
| C5 | - | ~60 - 70 |
| C6 | ~2.0 - 2.4 | ~38 - 45 |
| C7 | ~1.5 - 1.9 | ~30 - 38 |
| C8 | ~1.5 - 1.9 | ~25 - 30 |
| C9 | ~1.5 - 1.9 | ~30 - 38 |
| 6-CH₃ | ~1.0 - 1.2 (d) | ~15 - 20 |
| N-H | ~7.0 - 8.0 (br s) | - |
Note: These are predicted values based on data for analogous compounds and may vary depending on the solvent and stereochemistry.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact molecular formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the carbonyl group (CO), cleavage of the lactam ring, and fragmentation of the cyclopentane ring.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Exact Mass (for HRMS) | 153.1154 u |
| Major Fragmentation Ions (m/z) | [M-CO]⁺, [M-C₂H₄]⁺, fragments from ring cleavage |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the IR spectrum of this compound, the most prominent absorption bands would be:
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the amine in the lactam ring.
C=O stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹, corresponding to the carbonyl group of the five-membered lactam (γ-lactam).
C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the cyclopentane and pyrrolidinone rings.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. nih.gov For a chiral molecule like this compound, which has stereocenters at the spiro carbon (C5) and the methyl-substituted carbon (C6), obtaining a single crystal suitable for X-ray diffraction analysis would be highly valuable.
The analysis of the diffraction pattern allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. Furthermore, for non-centrosymmetric space groups, anomalous dispersion techniques can be used to determine the absolute configuration of the chiral centers. In studies of related azaspiro[4.4]nonane derivatives, X-ray crystallography has been successfully employed to establish the stereochemical relationships within the molecule. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Column Chromatography, HPLC, LC-MS, UPLC)
Chromatographic techniques are indispensable for the purification of the target compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. nih.gov By using an appropriate solvent system, the starting materials, intermediates, and the final product, this compound, can be separated based on their different polarities.
Column Chromatography: For the preparative purification of this compound, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a standard procedure. nih.gov The choice of eluent is critical for achieving good separation of the desired product from any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical purity determination and preparative purification. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable for analyzing the purity of this compound. The retention time and peak purity can be used to assess the sample's homogeneity.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of LC with the detection and identification power of MS. UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. These techniques are invaluable for identifying and quantifying the target compound and any impurities in a sample.
Table 3: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | Reaction monitoring, preliminary purity check |
| Column Chromatography | Silica gel (60-120 or 230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Preparative purification |
| HPLC/UPLC | C18 | Water/Acetonitrile or Water/Methanol with optional acid/base modifier | Purity assessment, quantification |
| LC-MS | C18 | Water/Acetonitrile or Water/Methanol with volatile buffers (e.g., formic acid, ammonium (B1175870) acetate) | Purity assessment, impurity identification |
Medicinal Chemistry and Pharmacological Applications of Azaspiro 4.4 Nonan 3 One Derivatives
Exploration of Azaspiro[4.4]nonan-3-one as a Privileged Scaffold for Drug Discovery
The concept of a "privileged scaffold" refers to molecular frameworks that can bind to a variety of biological targets, making them valuable starting points for developing new drugs. acs.org Spirocyclic systems, which feature two rings fused at a single atom, are increasingly recognized for their potential in drug design due to their inherent three-dimensionality and novel structural characteristics. nih.gov Conformational restriction, a key feature of spiro ring fusion, is often utilized in the design of specific enzyme inhibitors. nih.gov
The azaspiro[4.4]nonane ring system, a prominent member of this class, is found in several natural alkaloids with potent biological activities, such as cephalotaxine (B1668394) and its derivatives, which exhibit strong antiproliferative effects against cancer cells. acs.orgnih.gov The successful synthesis of various azaspiro[4.4]nonane derivatives has paved the way for their exploration in diverse therapeutic areas, establishing the scaffold as a promising platform for medicinal chemistry. acs.orgnih.govnih.gov
Biological Activities and Therapeutic Potential
Anticancer and Antiproliferative Activities of Azaspiro[4.4]nonan-3-one Derivatives
The azaspiro[4.4]nonane scaffold and its analogues have demonstrated significant potential as anticancer agents. The natural product homoharringtonine, which contains a 1-azaspiro[4.4]nonane system, has been approved for the treatment of chronic myeloid leukemia. nih.gov
Synthetic derivatives have also shown promising results. A study focusing on new 1-thia-4-azaspiro[4.5]decane derivatives, along with their subsequent thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides, revealed moderate to high inhibitory activity against several cancer cell lines, including human liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinoma cells. researchgate.netmdpi.com Similarly, research into 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] has documented their antiproliferative effects. nih.gov
More specifically, a novel series of 1-thia-4-azaspiro[4.4/5]alkan-3-ones has been synthesized and evaluated for antiproliferative effects against four different cancer cell lines, with several compounds emerging as highly effective. nih.gov
| Compound | Scaffold Type | Mean Growth Inhibitory Concentration (GI₅₀) in nM |
|---|---|---|
| 7b | Scaffold B (azaspiro[4.5]) | 32 |
| 6b | Scaffold A (azaspiro[4.4]) | 35 |
| 6e | Scaffold A (azaspiro[4.4]) | 40 |
| 6c | Scaffold A (azaspiro[4.4]) | 73 |
A significant finding in the anticancer application of these scaffolds is their ability to act as dual-target kinase inhibitors. nih.gov Kinases like the Epidermal Growth Factor Receptor (EGFR) and BRAF are crucial in cancer cell signaling, and their inhibition is a key therapeutic strategy. A recent study demonstrated that novel 1-thia-4-azaspiro[4.4/5]alkan-3-one derivatives can effectively inhibit both EGFR and the mutated BRAFV600E kinase, which is common in various cancers. nih.gov
Compounds 6b and 7b from this series were identified as the most potent inhibitors. nih.gov This dual-inhibitory action is a highly sought-after characteristic in cancer therapy as it can potentially overcome the drug resistance that often develops with single-target agents. nih.govnih.gov
| Compound | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
|---|---|---|
| 7b | 78 | 96 |
| 6b | 84 | 108 |
| Erlotinib (Reference) | 80 | - |
The primary mechanism behind the antiproliferative activity of these azaspiro derivatives appears to be the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a critical process for eliminating cancerous cells. Studies have shown that treatment with these compounds leads to the activation of key apoptotic markers. nih.govnih.gov
In one study, the most active compounds, 6b and 7b , were found to significantly increase the levels of caspase-3, a crucial executioner enzyme in the apoptotic pathway. nih.gov In Panc-1 cancer cells, compound 7b increased caspase-3 protein levels by 8.5-fold compared to untreated cells, an effect even greater than that of the reference compound staurosporine. nih.gov This confirms that the compounds exert their anticancer effects by triggering the cells' self-destruction sequence. nih.govmdpi.com
| Treatment | Caspase-3 Concentration (pg/mL) | Fold Increase vs. Control |
|---|---|---|
| Control (untreated) | 64.05 ± 3.5 | 1.0 |
| Staurosporine (reference) | 480.17 ± 4.5 | 7.5 |
| Compound 6b | 487.50 ± 4.0 | 7.6 |
| Compound 7b | 544.50 ± 5.0 | 8.5 |
Antiviral Efficacy (e.g., Hepatitis C Virus, Influenza Virus)
The therapeutic potential of the azaspiro[4.4]nonane scaffold extends to antiviral applications. Research has identified that derivatives of 1-azaspiro[4.4]nonane are present in compounds that exhibit marked biological activity, including the inhibition of the Hepatitis C Virus (HCV). acs.orgnih.gov Furthermore, related spiro-lactam structures have been evaluated for activity against HIV. nih.gov While the search results did not yield specific data regarding efficacy against the influenza virus, the established connection to HCV inhibition underscores the scaffold's promise in the development of novel antiviral agents. acs.orgnih.gov
Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)
Derivatives of the azaspiro[4.4]nonane framework have demonstrated notable antimicrobial properties, including antibacterial, antifungal, and antitubercular activities.
Antibacterial and Antifungal Activities: Research into azaspiro analogues of the antibiotic linezolid (B1675486) has yielded compounds with significant antibacterial profiles. By replacing the morpholine (B109124) moiety of linezolid with a 2-oxa-6-azaspiro[3.3]heptane bioisostere, scientists have developed novel derivatives. nih.gov One such compound, 22 , exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with IC50 values of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively. nih.gov This activity profile is comparable to that of linezolid. nih.gov
Furthermore, the synthesis of novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones has produced compounds with potent antiproliferative properties. nih.gov Specifically, compounds 6b and 7b were identified as the most effective, inhibiting cancer cell proliferation with GI50 values of 35 and 32 nM, respectively, across four different cancer cell lines. nih.gov
Antitubercular Activities: The spirocyclic core is a key feature in a family of antitubercular compounds identified by GlaxoSmithKline, known as "Spiros". plos.orgplos.org These compounds are believed to target the essential membrane transport protein MmpL3 in Mycobacterium tuberculosis. plos.org Synthetic efforts have focused on creating analogues of the "Spiros" family. plos.org Studies on a series of spirocycles revealed that compounds with an N-CH2-Ar group were generally active against the virulent M. tuberculosis strain H37Rv, while those with amide-type functionality were detrimental to potency. plos.org Notably, novel compounds 13 and 14 were found to be the most potent in this series, with activity comparable to the original GSK "Spiros" compounds. plos.org
In a separate study, an N-acetyl derivative, 18 , from a series of azaspiro analogues of linezolid, showed an antitubercular profile similar to linezolid itself. nih.gov Another compound, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol (36 ), demonstrated a 98% kill rate of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates. nih.gov
Table 1: Antimicrobial Activity of Selected Azaspiro[4.4]nonan-3-one Derivatives
| Compound | Target Organism/Cell Line | Activity (IC50/MIC/GI50) | Reference |
|---|---|---|---|
| 22 | Escherichia coli | 0.72 µg/mL (IC50) | nih.gov |
| 22 | Pseudomonas aeruginosa | 0.51 µg/mL (IC50) | nih.gov |
| 22 | Staphylococcus aureus | 0.88 µg/mL (IC50) | nih.gov |
| 22 | Bacillus subtilis | 0.49 µg/mL (IC50) | nih.gov |
| 6b | Four cancer cell lines | 35 nM (GI50) | nih.gov |
| 7b | Four cancer cell lines | 32 nM (GI50) | nih.gov |
| 13 | M. tuberculosis H37Rv | Potent (comparable to GSK Spiros) | plos.org |
| 14 | M. tuberculosis H37Rv | Potent (comparable to GSK Spiros) | plos.org |
| 18 | M. tuberculosis | Similar to linezolid | nih.gov |
| 36 | M. tuberculosis (intracellular) | 98% killing | nih.gov |
| 36 | MDR, XDR, Rifampicin-resistant M. tuberculosis | 12.5 µg/mL (MIC) | nih.gov |
Modulation of Central Nervous System (CNS) Targets (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Dopamine (B1211576) D2/5HT2/5HT1A Receptors)
Azaspiro[4.4]nonane derivatives have shown significant potential as modulators of various CNS receptors, highlighting their promise in the development of treatments for neurological and psychiatric disorders.
Nicotinic Acetylcholine Receptors (nAChRs): The 1-azaspiro[4.4]nonane ring system is present in compounds that act as agonists of nicotinic acetylcholine receptors. nih.gov The development of selective ligands for nAChR subtypes is a key area of research for conditions like pain and addiction. nih.govnih.gov For instance, ligands that preferentially bind to α4β2 nAChRs are effective in relieving neuropathic pain with fewer side effects compared to those targeting α3β4 receptors. nih.gov The discovery of a novel class of compounds that selectively bind to the α3β4 nAChR subtype with no measurable affinity for α4β2 or α7 subtypes represents a significant advancement in this field. nih.gov
Dopamine and Serotonin (B10506) Receptors: Azepinoindole derivatives, which can be considered related structures, have been synthesized as conformationally constrained analogues of dopamine receptor antagonists. nih.gov Certain analogues, such as 7 , 9 , and 19 , have demonstrated strong binding affinity for dopamine D1 and D2 receptors, as well as serotonin S2 and alpha-1 receptors, and have shown antipsychotic activity in vivo. nih.gov
Anti-inflammatory Potential
The anti-inflammatory properties of compounds containing structures related to the azaspiro[4.4]nonane core have been investigated. For example, N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP), isolated from Sideroxylon obtusifolium, has demonstrated potent anti-inflammatory activity. nih.gov This activity is attributed to its ability to inhibit TNF-alpha and other inflammatory enzymes. nih.gov Another compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has been shown to be a potent inhibitor of inflammatory cytokines such as IL-6, IL-1beta, IL-8, and TNF-alpha in monocyte/macrophage-like cells. nih.gov
Structure-Activity Relationship (SAR) Studies on Azaspiro[4.4]nonan-3-one Analogs
Understanding the relationship between the chemical structure of azaspiro[4.4]nonan-3-one derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.
Impact of Substitution Patterns on Biological Efficacy
SAR studies have revealed that the nature and position of substituents on the azaspiro[4.4]nonane scaffold significantly influence biological activity.
In the context of antitubercular "Spiros" analogues, the presence of an N-CH2-Ar group appears to be a crucial, though not solely sufficient, requirement for significant activity against M. tuberculosis. plos.org Conversely, incorporating amide-type functionalities at the piperidine (B6355638) nitrogen was found to be detrimental to the potency of these molecules. plos.org
For azaspiro analogues of linezolid, replacing the N-acetyl terminal with various aromatic or aliphatic functionalities led to compounds with mixed antibacterial and antitubercular profiles. nih.gov This highlights the importance of the substituent at this position for modulating the antimicrobial spectrum.
In a series of pyrimidoisoquinolinquinone derivatives, modifications at various positions of the tricyclic quinone core were explored to understand their impact on antibacterial activity. mdpi.com These studies aimed to identify the structural requirements necessary for high antibacterial efficacy. mdpi.com
Conformational Analysis and its Influence on Bioactivity
The three-dimensional conformation of azaspiro[4.4]nonan-3-one derivatives plays a critical role in their interaction with biological targets. The rigid spirocyclic core imparts a well-defined spatial arrangement of substituents, which can be crucial for receptor binding and biological activity.
For example, in the case of certain amide-containing spirocycles, rotation around the amide bond can lead to the formation of chiral rotamers. plos.org This conformational restriction can influence how the molecule fits into the binding pocket of a target protein, thereby affecting its potency. The diastereotopic nature of protons in the oxygen-containing ring of some spirocycles, as observed through NMR studies, provides evidence of this conformational behavior. plos.org
Azaspiro[4.4]nonan-3-one Derivatives as Bioisosteres
The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance biological activity, has been successfully applied to azaspiro[4.4]nonan-3-one derivatives.
A prime example is the replacement of the morpholine ring in the antibiotic linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety. nih.gov The morpholine ring is associated with metabolic liabilities, and its replacement with the azaspiro substructure, a bioisostere, led to the development of novel analogues with comparable or improved antibacterial and antitubercular profiles. nih.gov This demonstrates the successful application of the azaspiro scaffold as a bioisosteric replacement to overcome potential metabolic issues while retaining or enhancing desired biological activity.
Furthermore, 1-azaspiro[3.3]heptanes have been synthesized and validated as bioisosteres of piperidine, a common motif in bioactive compounds. researchgate.net This highlights the broader potential of azaspirocycles in medicinal chemistry to explore new chemical space and develop improved drug candidates. researchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling in Azaspiro 4.4 Nonan 3 One Research
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Properties and Reaction Mechanisms
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties and reaction mechanisms of organic compounds like 6-Methyl-2-azaspiro[4.4]nonan-3-one. DFT has been successfully applied to analyze the structural properties of similar spirocyclic systems. acs.org These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding the molecule's reactivity and intermolecular interactions.
For instance, DFT calculations could be employed to predict key electronic properties of this compound. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the mapping of the electrostatic potential onto the electron density surface can identify nucleophilic and electrophilic sites, predicting how the molecule might interact with other reagents.
In the context of reaction mechanisms, DFT can be used to model the transition states and reaction pathways for the synthesis or derivatization of this compound. By calculating the activation energies and reaction energies, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics. For example, in the synthesis of related azaspiro[4.4]nonan-1-ones, computational studies could clarify the stereochemical outcomes of cycloaddition reactions. uow.edu.au Mechanistic investigations using DFT have also been conducted to understand the formation of other complex spiro compounds. acs.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
| Energy of HOMO | -6.5 | eV |
| Energy of LUMO | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 3.2 | Debye |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 0.8 | eV |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding modes. For this compound, molecular docking studies could be performed to screen for potential protein targets and to predict the binding affinity and interactions that stabilize the ligand-protein complex. Such studies have been conducted for a variety of spirocyclic compounds to explore their potential as anticancer agents or enzyme inhibitors. mdpi.comacs.orgtandfonline.comnih.gov
The process involves generating a three-dimensional structure of this compound and "docking" it into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding energy. These scores can then be used to rank different poses and to compare the binding of different ligands to the same target.
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding mode and the conformational changes that may occur upon binding. This can reveal key information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.
Table 2: Hypothetical Molecular Docking Results for this compound Against a Protein Target
| Parameter | Value |
| Binding Affinity | -7.2 kcal/mol |
| Interacting Residues | TYR-85, PHE-102, LEU-154 |
| Hydrogen Bonds | 1 (with TYR-85) |
| Hydrophobic Interactions | 5 |
Note: This table presents hypothetical data from a molecular docking study to illustrate the typical outputs of such an analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. A QSAR study on a series of derivatives of this compound could be performed to identify the key structural features that influence a particular biological activity.
The first step in developing a QSAR model is to generate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). The biological activity data and the calculated descriptors are then used to build a mathematical model using statistical methods such as multiple linear regression or machine learning algorithms. nih.govrsc.orgresearchgate.net
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new derivatives of this compound before they are synthesized. This allows for the prioritization of synthetic efforts towards compounds that are predicted to be most active, thereby saving time and resources.
Conformational Analysis through Computational Methods
The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For a flexible molecule like this compound, which contains a spirocyclic system, computational methods are essential for exploring its conformational landscape.
Computational conformational analysis typically involves a systematic or stochastic search of the conformational space to identify low-energy structures. These structures are then optimized using quantum mechanical methods, such as DFT, to obtain accurate geometries and relative energies. nih.gov The results of these calculations can be used to determine the most populated conformations in different environments.
For spiro-β-lactams, for instance, NMR spectroscopy combined with theoretical studies has been used to elucidate their conformational preferences. acs.org Similarly, for this compound, a combination of experimental techniques like NMR and computational analysis would provide a comprehensive understanding of its conformational behavior. nih.gov This knowledge is critical for understanding how the molecule fits into a receptor binding site and for designing analogs with specific conformational properties.
Table 3: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 0.00 | 75.3 |
| 2 | 0.85 | 18.2 |
| 3 | 1.50 | 6.5 |
Note: The data in this table are hypothetical and for illustrative purposes to show the outcomes of a computational conformational analysis.
Future Directions and Emerging Research Avenues for 6 Methyl 2 Azaspiro 4.4 Nonan 3 One
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of the 1-azaspiro[4.4]nonane core, the foundational structure of 6-Methyl-2-azaspiro[4.4]nonan-3-one, has been the subject of considerable research. Early approaches often involved multi-step sequences, which, while effective, can be inefficient in terms of time, resources, and environmental impact. The future of synthesizing this and other azaspirocyclic compounds lies in the development of novel, more efficient, and sustainable methods.
Recent advancements have focused on domino and multicomponent reactions, which allow for the construction of complex molecular architectures in a single step from simple starting materials. For instance, a one-pot, three-component reaction has been developed for the synthesis of highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This approach, which utilizes alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives, proceeds through a cascade of reactions including in situ zwitterion generation and 1,3-dipolar cyclization. nih.gov The high atom economy and reduced waste generation of such methods align with the principles of green chemistry.
Another promising avenue is the use of domino radical bicyclization. Researchers have successfully synthesized 1-azaspiro[4.4]nonane derivatives through a process involving the formation and capture of alkoxyaminyl radicals. acs.org This method has been shown to be effective for creating the spirocyclic system with moderate to good yields and offers the advantage of proceeding under mild reaction conditions.
Furthermore, phosphine-catalyzed [3+2]-cycloaddition reactions have emerged as a powerful tool for the synthesis of 2-azaspiro[4.4]nonan-1-ones. researchgate.net These reactions provide a direct route to the spiro-heterocyclic products and have been utilized to create a variety of substituted analogs. The continuous development of such innovative synthetic strategies will be crucial for the efficient and environmentally friendly production of this compound and its derivatives, facilitating their broader investigation and potential application.
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
| One-Pot Three-Component Reaction | Cascade reaction, in situ zwitterion generation, 1,3-dipolar cyclization | High atom economy, reduced waste, operational simplicity | nih.gov |
| Domino Radical Bicyclization | Formation and capture of alkoxyaminyl radicals | Mild reaction conditions, good diastereoselectivity | acs.org |
| Phosphine-Catalyzed [3+2]-Cycloaddition | Direct formation of the spiro-heterocyclic product | High efficiency, access to diverse analogs | researchgate.net |
Exploration of New Biological Targets and Therapeutic Areas
While the specific biological profile of this compound is still under extensive investigation, research into the broader class of azaspiro[4.4]nonane derivatives and spiro-lactams has revealed a wide range of biological activities. This suggests that this compound and its future derivatives could have therapeutic potential in a variety of disease areas.
The 1-azaspiro[4.4]nonane ring system is a key structural feature in a number of biologically active natural products, including the Cephalotaxus alkaloids known for their antiproliferative activities against cancer cells. acs.org One such derivative, homoharringtonine, has been approved for the treatment of chronic myeloid leukemia. acs.org This precedent strongly suggests that novel derivatives of this compound could be explored as potential anticancer agents.
Beyond oncology, derivatives of the azaspiro[4.4]nonane scaffold have shown promise in other therapeutic areas. For instance, some have been identified as inhibitors of the hepatitis C virus, while others act as agonists of nicotinic acetylcholine (B1216132) receptors. acs.org A chemoinformatic study of lactams highlighted that spiro- and bridged-lactams, while being a less explored class of compounds, show activity against a wide variety of biological targets. This underscores the potential for discovering novel bioactivities for this compound derivatives.
The structural similarity of this compound to other spiro-γ-lactams that have been investigated for antimicrobial and anti-HIV activity further broadens the scope of potential therapeutic applications. The exploration of these and other biological targets will be a key focus of future research.
| Biological Activity | Compound Class/Scaffold | Therapeutic Area | Reference |
| Antiproliferative | Cephalotaxus alkaloids (containing 1-azaspiro[4.4]nonane) | Cancer | acs.org |
| Hepatitis C Virus Inhibition | 1-Azaspiro[4.4]nonane derivatives | Infectious Disease | acs.org |
| Nicotinic Acetylcholine Receptor Agonism | 1-Azaspiro[4.4]nonane derivatives | Neurological Disorders | acs.org |
| Antimicrobial | Spiro-γ-lactams | Infectious Disease | - |
| Anti-HIV | Spiro-γ-lactams | Infectious Disease | - |
Design and Synthesis of Advanced this compound Derivatives for Improved Pharmacological Profiles
A crucial aspect of future research will be the rational design and synthesis of advanced derivatives of this compound with improved pharmacological profiles. This involves systematically modifying the core structure to enhance properties such as potency, selectivity, metabolic stability, and pharmacokinetic parameters.
Structure-activity relationship (SAR) studies will be fundamental to this endeavor. By synthesizing a library of analogs with variations at different positions of the spirocyclic framework and evaluating their biological activity, researchers can identify key structural features that govern their therapeutic effects. For example, the synthesis of analogues of the anxiolytic drug buspirone (B1668070) has demonstrated how systematic structural modifications can lead to compounds with improved potency and a more desirable pharmacological profile. nih.gov A similar approach can be applied to this compound, where modifications to the methyl group, the lactam ring, or the cyclopentane (B165970) ring could be explored.
The synthesis of these derivatives will leverage the novel synthetic methodologies discussed in section 6.1. For instance, the versatility of the domino radical bicyclization allows for the incorporation of a variety of functional groups, enabling the creation of a diverse library of derivatives for SAR studies. acs.org Similarly, phosphine-catalyzed cycloadditions can be employed to introduce different substituents onto the spirocyclic core. researchgate.net
The ultimate goal of these efforts is to develop lead compounds with optimized properties that are suitable for further preclinical and clinical development. This will require a close interplay between synthetic chemistry, biological screening, and computational modeling to guide the design of the next generation of this compound-based therapeutics.
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Azaspirocyclic Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, and azaspirocyclic compounds like this compound are poised to benefit significantly from these technologies. AI and ML can be applied across the entire drug discovery pipeline, from identifying novel drug targets to designing new molecules and predicting their properties.
In the context of this compound, AI can be used to:
Identify new biological targets: By analyzing vast datasets of biological and chemical information, AI algorithms can identify potential protein targets for which this compound or its derivatives may have a therapeutic effect.
De novo design of novel derivatives: Generative AI models can design novel molecules with desired properties by learning the underlying patterns in large chemical databases. These models can be used to generate new azaspirocyclic compounds with potentially improved pharmacological profiles.
Predict ADMET properties: AI-powered models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates with increasing accuracy. This allows for the early identification of compounds with unfavorable pharmacokinetic or safety profiles, reducing the attrition rate in later stages of drug development.
Optimize synthetic routes: AI tools can assist in the planning of more efficient and sustainable synthetic routes for complex molecules like this compound and its derivatives. By analyzing reaction databases, these tools can suggest optimal reaction conditions and predict potential side products.
The application of AI in drug discovery is still a rapidly evolving field, but its potential to accelerate the development of new medicines is undeniable. By embracing these computational approaches, researchers can more effectively explore the chemical space around this compound and unlock its full therapeutic potential.
| Application Area | AI/ML Technique | Potential Impact |
| Target Identification | Machine Learning, Network Biology | Discovery of novel therapeutic targets |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creation of novel, patentable chemical entities with desired properties |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs) | Early prediction of efficacy, pharmacokinetics, and toxicity |
| Synthesis Planning | Retrosynthesis prediction algorithms, Reaction informatics | Optimization of synthetic routes for efficiency and sustainability |
Q & A
Basic Questions
Q. What are the established synthetic routes for 6-Methyl-2-azaspiro[4.4]nonan-3-one, and how do reaction conditions influence yield?
- The compound can be synthesized via tandem heterocyclization reactions involving thiophene derivatives and methylamine precursors. For example, cyclization of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol under acidic conditions generates the spirocyclic core . Reaction optimization, such as controlling pH (e.g., using sulfuric acid) and temperature (60–80°C), is critical to suppress side products like naphthol derivatives . Yields typically range from 40–60%, with impurities monitored via HPLC using Chromolith columns .
Q. How is the structural conformation of this compound characterized experimentally?
- X-ray crystallography is the gold standard. Programs like SHELXL refine atomic coordinates from diffraction data, while ORTEP-3 visualizes thermal ellipsoids and ring puckering . For non-planar rings, Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) quantify deviations from planarity. A mean plane is defined for the spiro system, and displacements perpendicular to this plane are analyzed .
Q. What analytical methods ensure purity and identity of this compound in pharmaceutical research?
- USP guidelines recommend reverse-phase HPLC with UV detection (λ = 210–230 nm) using C18 columns . Impurity thresholds for related spiro compounds are <0.1% for unspecified impurities, monitored via LC-MS with protocols avoiding contaminants like fluoronaphthalenes . Quantitative NMR (e.g., ¹³C DEPT) verifies methyl group regiochemistry .
Advanced Research Questions
Q. How do computational models predict the conformational flexibility of this compound?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the spiro structure and evaluate ring puckering energetics. Pseudorotation barriers (ΔG‡) between puckered conformers are calculated, with methyl substitution stabilizing specific phases (e.g., φ ≈ 30°) . Molecular dynamics simulations (MD) in implicit solvents (e.g., water) reveal solvent effects on ring dynamics .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Discrepancies between X-ray (rigid lattice) and solution NMR (dynamic averaging) are addressed by variable-temperature NMR. For example, coalescence temperatures for methyl group signals indicate low-energy puckering transitions (~50–70°C) . Multi-conformer refinement in SHELXL can model disorder when static crystallographic data conflicts with dynamic solution behavior .
Q. How is this compound utilized in medicinal chemistry pipelines?
- The spiro scaffold serves as a rigid backbone for protease inhibitors. Structure-activity relationship (SAR) studies focus on substituting the methyl group with bioisosteres (e.g., -CF₃) to enhance binding to targets like Pfmrk kinase. In vitro assays measure IC₅₀ values against recombinant enzymes, with logP (0.51) and PSA (49.3 Ų) optimized for blood-brain barrier penetration .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the lactam ring .
- Crystallography : Synchrotron sources (e.g., APS 24ID-C) improve resolution for small-molecule crystals .
- Data Validation : Cross-reference puckering parameters (Cremer-Pople) with torsion-angle analyses to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
